

# Initial Clinical Studies of Trelagliptin Succinate: A Technical Guide

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Compound of Interest		
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#### Introduction

**Trelagliptin** succinate, marketed under trade names such as Zafatek, is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen, which offers a significant advantage in patient compliance compared to the daily administration required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of the initial clinical studies of **trelagliptin** succinate, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and III trials.

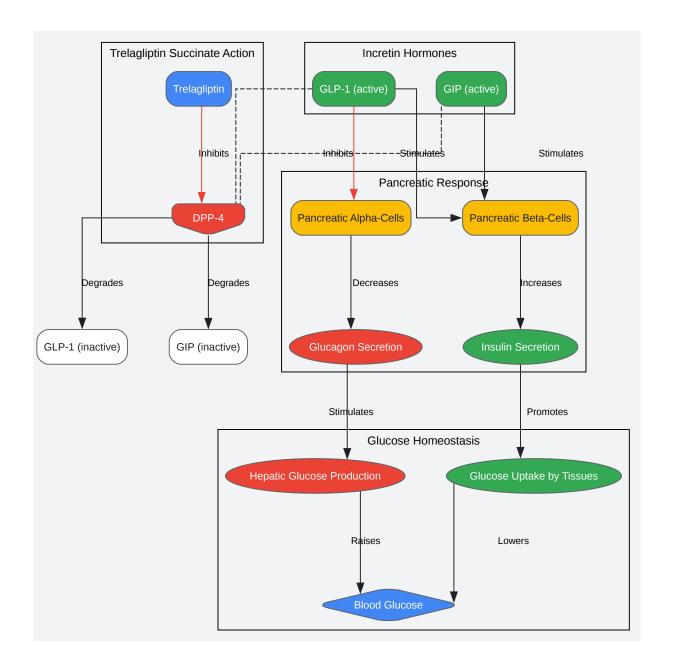
### **Mechanism of Action**

**Trelagliptin** succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, **trelagliptin** increases the circulating levels of active GLP-1 and GIP.[5] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppresses glucagon release from pancreatic  $\alpha$ -cells, leading to improved glycemic control.[3][5]

Beyond its effects on the incretin system, research suggests that **trelagliptin** may also improve insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling pathway.[6]



## **Signaling Pathway of Trelagliptin Succinate**



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Caption: Mechanism of action of **Trelagliptin** Succinate.

# Clinical Pharmacology Pharmacokinetics

Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of **trelagliptin** succinate. Following a single oral administration, **trelagliptin** is absorbed with a median time to maximum plasma concentration (Tmax) of 1.0 to 1.5 hours.[1] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are generally dose-proportional.[1] The elimination half-life is approximately 38.44 to 54.26 hours, which supports the once-weekly dosing schedule.[1][7]

Parameter	50 mg Single Dose	100 mg Single Dose
Cmax (ng/mL)	544.3 (122.0)	-
AUC∞ (ng·h/mL)	5572.3 (793.2)	-
Tmax (h)	1.0 - 1.5	1.0 - 1.5
t1/2 (h)	38.44 - 54.26	38.44 - 54.26
Cumulative Urinary Excretion (168h)	71.45%	75.96%
Data presented as mean (S.D.) where available.		

## **Pharmacodynamics**

Clinical studies have demonstrated that **trelagliptin** succinate leads to sustained inhibition of the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at approximately 75-80% even 7 days after dosing.[1] This prolonged pharmacodynamic effect is consistent with its long half-life and supports its efficacy with once-weekly administration.

# Clinical Efficacy Phase II Studies



Phase II dose-ranging studies established the efficacy of **trelagliptin** in patients with T2DM. These studies showed a dose-dependent and statistically significant reduction in HbA1c levels compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]

Treatment Group	Mean Baseline HbA1c (%)	Mean Change from Baseline in HbA1c (%)
Placebo	7.91	-
Trelagliptin 25 mg	8.05	-
Trelagliptin 50 mg	7.91	-
Trelagliptin 100 mg	8.04	-
Trelagliptin 200 mg	7.95	-
Specific change from baseline values for each dose group were not consistently reported across sources.		

### **Phase III Studies**

Phase III trials have confirmed the efficacy of **trelagliptin** 100 mg once weekly. In a 24-week, randomized, double-blind, active-controlled study, **trelagliptin** was shown to be non-inferior to the once-daily DPP-4 inhibitor alogliptin in reducing HbA1c levels.[1] Another Phase III study in Indian patients with T2DM also demonstrated the non-inferiority of **trelagliptin** 100 mg once weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean change in HbA1c from baseline was -0.89% for **trelagliptin** and -1.00% for vildagliptin.[3] The proportion of patients achieving an HbA1c target of <7.0% was similar between the two groups (48.57% for **trelagliptin** and 47.57% for vildagliptin).[3]

Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of **trelagliptin** is maintained, both as monotherapy and in combination with other oral antidiabetic drugs.[5]

## **Safety and Tolerability**



Across clinical trials, **trelagliptin** succinate has been generally well-tolerated.[4] The incidence of adverse events has been comparable to that of other DPP-4 inhibitors.[1]

Adverse Event Profile	Trelagliptin 100 mg	Vildagliptin 50 mg twice daily
Any Adverse Event	6.67% (8/120 patients)	9.17% (11/120 patients)
Serious Adverse Events	None reported	Not specified
Hypoglycemia	None reported	1 case reported
Data from a 16-week, Phase III non-inferiority trial in Indian patients.[3]		

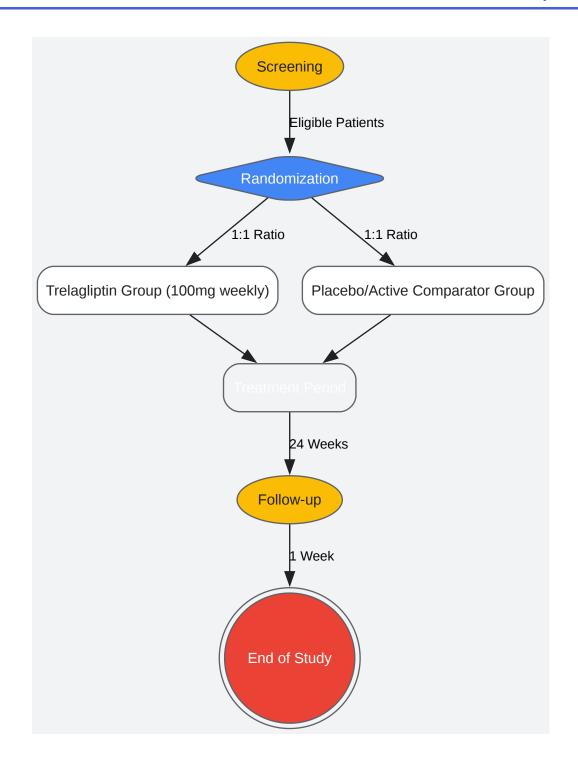
Commonly reported adverse events are generally mild to moderate in severity and include nasopharyngitis, headache, and gastrointestinal symptoms.[8] Cases of hypoglycemia have been rare, particularly when used as monotherapy.[1] No new or unexpected safety signals have been identified in long-term studies.[4][5]

# **Experimental Protocols**

While specific protocols vary between studies, a representative Phase III clinical trial (NCT03940183) provides a framework for the evaluation of **trelagliptin**.[9]

### Representative Phase III Trial Workflow





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Caption: A typical workflow for a Phase III clinical trial of **Trelagliptin**.

 Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group, multicenter study.[9]



- Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on diet and exercise alone or with a stable dose of metformin.
- Inclusion Criteria (General):
  - Diagnosis of T2DM.
  - HbA1c within a specified range (e.g., 7.0% to 10.0%).
  - Stable body weight.
- Exclusion Criteria (General):
  - Type 1 diabetes mellitus.
  - History of pancreatitis.
  - Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).
  - Use of other glucose-lowering agents that are not part of the study design.
- Intervention: Trelagliptin succinate (e.g., 100 mg) administered orally once weekly.
- Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered according to its approved dosing regimen.
- Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).
- Secondary Endpoints:
  - Change in fasting plasma glucose.
  - Proportion of patients achieving a target HbA1c level (e.g., <7.0%).</li>
  - Changes in postprandial glucose.
  - Assessment of adverse events and other safety parameters.



### Conclusion

The initial clinical studies of **trelagliptin** succinate have established it as an effective and well-tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen, supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a convenient therapeutic option that may improve patient adherence. The efficacy of **trelagliptin** in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its safety profile is comparable. Further research and real-world evidence will continue to delineate its role in the long-term management of T2DM.

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